Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
Overview
Description
Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate: is a chemical compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is part of the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopenta[c]thiophene as the core structure.
Functionalization: acetyl chloride or acetic anhydride in the presence of a suitable catalyst.
Carboxylation: The carboxylate group at the 1-position is introduced using methyl chloroformate or methyl carbonates under controlled conditions.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.
Purification: Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol .
Substitution: Substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride .
Substitution: Reagents like ammonia or alkyl halides are used.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the type of reaction it undergoes. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-acetyl-2,3-dihydrothiophene-1-carboxylate
Methyl 3-acetyl-4H-thiophene-1-carboxylate
Methyl 3-acetyl-5,6-dihydro-4H-thiophene-1-carboxylate
Uniqueness: Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate stands out due to its specific structural features and reactivity profile , which make it suitable for certain applications that other similar compounds may not be able to fulfill.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
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Properties
IUPAC Name |
methyl 1-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-6(12)9-7-4-3-5-8(7)10(15-9)11(13)14-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYIGIFSLALLPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCC2=C(S1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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